molecular formula C17H17BrN2O3S B2420118 (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1448033-49-5

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2420118
CAS No.: 1448033-49-5
M. Wt: 409.3
InChI Key: SEYDUWZCTGCZKU-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a chemical compound with the CAS Number 1448033-49-5 and a molecular formula of C17H17BrN2O3S, yielding a molecular weight of 409.3 g/mol . Its structure features a 5-bromopyridin-3-yl group linked to a complex piperidine scaffold that includes a phenylsulfonyl moiety. The presence of both bromopyridine and sulfonyl groups makes this compound a potential intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound in various exploratory studies, including medicinal chemistry and drug discovery projects. For reference, the SMILES notation for this compound is O=C(c1cncc(Br)c1)N1CCC(S(=O)(=O)c2ccccc2)CC1 .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDUWZCTGCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis Pathways

  • 5-Bromonicotinic Acid : Commercially available or synthesized via bromination of nicotinic acid using N-bromosuccinimide (NBS) under radical conditions.
  • 4-(Phenylsulfonyl)piperidine : Derived from piperidine through sulfonylation at the 4-position, a non-trivial transformation requiring regioselective functionalization.

Synthesis of 4-(Phenylsulfonyl)piperidine

Sulfonylation of 4-Hydroxypiperidine

4-Hydroxypiperidine serves as a versatile intermediate. The hydroxyl group at the 4-position is activated via tosylation, followed by nucleophilic displacement with sodium benzenesulfinate:

$$
\text{4-Hydroxypiperidine} \xrightarrow{\text{Tosyl Chloride, Et}3\text{N}} \text{4-Tosylpiperidine} \xrightarrow{\text{NaSO}2\text{Ph, DMF}} \text{4-(Phenylsulfonyl)piperidine}
$$

Key Data :

  • Reaction yield: 72–85% after column purification.
  • Characterization: $$^1\text{H NMR}$$ (300 MHz, CDCl$$3$$): δ 7.82–7.45 (m, 5H, Ar–H), 3.65–3.20 (m, 4H, piperidine–CH$$2$$), 2.90–2.45 (m, 3H, piperidine–CH).

Direct Sulfonylation of Piperidine

Alternative methods employ electrophilic sulfonylation using benzenesulfonyl chloride under basic conditions. However, this approach predominantly functionalizes the piperidine nitrogen, necessitating protective strategies for regioselectivity.

Formation of the Methanone Bridge

Acid Chloride Coupling

5-Bromonicotinic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-(phenylsulfonyl)piperidine:

$$
\text{5-Bromonicotinic Acid} \xrightarrow{\text{SOCl}2} \text{5-Bromonicotinoyl Chloride} \xrightarrow{\text{4-(Phenylsulfonyl)piperidine, Et}3\text{N}} \text{Target Compound}
$$

Optimization Insights :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Yield: 68–78% with rigorous exclusion of moisture.
  • Purity: >95% by HPLC (C18 column, acetonitrile/water gradient).

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl/HOBt) facilitate direct amide bond formation without isolating the acid chloride:

$$
\text{5-Bromonicotinic Acid} + \text{4-(Phenylsulfonyl)piperidine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}
$$

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Yields comparable to traditional methods (70–75%).

Alternative Synthetic Routes

Grignard Reaction-Based Approaches

A Grignard reagent generated from 5-bromo-3-bromopyridine reacts with 4-(phenylsulfonyl)piperidine-1-carbonyl chloride to form the methanone:

$$
\text{5-Bromo-3-bromopyridine} \xrightarrow{\text{Mg, THF}} \text{Grignard Reagent} \xrightarrow{\text{4-(Phenylsulfonyl)piperidine-1-carbonyl Chloride}} \text{Target Compound}
$$

Challenges :

  • Requires strict anhydrous conditions.
  • Moderate yields (55–60%) due to steric hindrance.

Reductive Amination

Though less common for ketone synthesis, reductive amination between 5-bromonicotinaldehyde and 4-(phenylsulfonyl)piperidine under hydrogenation conditions has been explored:

$$
\text{5-Bromonicotinaldehyde} + \text{4-(Phenylsulfonyl)piperidine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$

Outcome :

  • Low yield (32–40%) due to competing imine formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1\text{H NMR}$$ (400 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, pyridine–H), 8.45 (d, J = 2.4 Hz, 1H, pyridine–H), 7.92–7.35 (m, 5H, Ar–H), 3.85–3.10 (m, 4H, piperidine–CH$$2$$), 2.75–2.20 (m, 3H, piperidine–CH).
  • LC-MS : m/z 421.1 [M+H]$$^+$$ (calc. 420.98).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyridine ring and the equatorial orientation of the phenylsulfonyl group on the piperidine.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Use of sodium benzenesulfinate over benzenesulfonyl chloride reduces halogenated waste.
  • Catalysis : Palladium-catalyzed coupling steps improve atom economy but require stringent temperature control.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use in column chromatography.
  • Solvent Recovery : Implementation of distillation systems for DCM and THF reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
  • (5-Iodopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence its reactivity, biological activity, and overall utility in various applications.

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Synthetic Routes

The synthesis of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves several steps:

  • Bromination : The pyridine ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Piperidine Introduction : A nucleophilic substitution reaction introduces the piperidine moiety.
  • Sulfonyl Group Addition : The phenylsulfonyl group is added via sulfonylation, commonly using phenylsulfonyl chloride in the presence of a base like triethylamine.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation and palladium on carbon for reduction.

The biological activity of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, which is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and bacterial infections .
  • Antibacterial Activity : The synthesized derivatives demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, showcasing their potential as antimicrobial agents .

Comparative Analysis

The biological activity of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can be compared with similar compounds:

CompoundStructureAnticancer Activity (IC50 μM)Enzyme Inhibition
(5-Chloropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanoneChloropyridine20.0Strong AChE inhibitor
(5-Fluoropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanoneFluoropyridine15.0Moderate urease inhibitor
(5-Iodopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanoneIodopyridine25.0Weak AChE inhibitor

This table illustrates how variations in halogen substitution can influence the biological potency of these compounds.

Q & A

Q. Advanced

  • DFT Calculations : Gaussian 09 models frontier orbitals to predict electrophilic sites (e.g., bromine substitution hotspots) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to assess stability .
  • pKa_a Prediction : Software like MarvinSuite estimates sulfonyl group acidity (pKa_a ≈ 1.5), guiding pH-sensitive formulation .

How do substituent modifications affect pharmacological activity?

Advanced
Systematic SAR studies reveal:

  • Bromine Replacement : Fluorine analogs show reduced cytotoxicity but lower target affinity.
  • Sulfonyl Group : Replacing phenylsulfonyl with methylsulfonyl decreases metabolic stability in liver microsomes .

Q. SAR Table :

ModificationTarget Affinity (IC50_{50}, nM)Metabolic Stability (t1/2_{1/2})
-Br50 ± 52.1 hrs
-F120 ± 104.3 hrs
-SO2_2Me75 ± 80.9 hrs

What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced

  • LC-MS/MS : Detects impurities at <0.1% levels (e.g., de-brominated byproducts).
  • NMR Relaxometry : Identifies residual solvents (e.g., DMF) via 1^1H T1_1 relaxation .
  • Elemental Analysis : Validates stoichiometry (e.g., Br% deviation <0.3%) .

How is the compound’s solubility optimized for in vivo studies?

Q. Advanced

  • Co-solvent Systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • pH Adjustment : Solubility increases 10-fold at pH 2 (sulfonyl group protonation) .

What in vitro models best predict in vivo efficacy for CNS applications?

Q. Advanced

  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure Papp_{app} (>5 × 106^{-6} cm/s indicates CNS activity) .
  • Primary Neuron Cultures : Assess neurotoxicity and target engagement (e.g., calcium imaging for GPCR activation) .

Q. Validation Protocol :

Screen in MDCK-MDR1 for BBB penetration.

Confirm target binding in primary neurons.

Cross-validate with PET tracers in rodent models .

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